3-(Benzyloxy)-4-(2-methoxyethoxy)aniline
Overview
Description
3-(Benzyloxy)-4-(2-methoxyethoxy)aniline: is an organic compound characterized by the presence of a benzyloxy group, a methoxyethoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline, benzyl chloride, and 2-methoxyethanol.
Step 1 - Benzylation: Aniline is first reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylaniline.
Step 2 - Etherification: The N-benzylaniline is then subjected to etherification with 2-methoxyethanol in the presence of an acid catalyst like sulfuric acid to introduce the methoxyethoxy group.
Step 3 - Deprotection: Finally, the benzyl group is removed under hydrogenation conditions using a palladium catalyst to yield the target compound, this compound.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Probes: Utilized in the design of molecular probes for studying biological systems.
Industry:
Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Dyes and Pigments: Used as a precursor in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism by which 3-(Benzyloxy)-4-(2-methoxyethoxy)aniline exerts its effects depends on its specific application:
Pharmacological Action: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyloxy and methoxyethoxy groups can enhance its binding affinity and selectivity towards molecular targets.
Catalytic Processes: In catalysis, the compound can act as a ligand, facilitating the formation of active catalytic species.
Comparison with Similar Compounds
3-(Benzyloxy)aniline: Lacks the methoxyethoxy group, making it less versatile in certain applications.
4-(2-Methoxyethoxy)aniline: Lacks the benzyloxy group, which may reduce its effectiveness in specific reactions.
Uniqueness:
3-(Benzyloxy)-4-(2-methoxyethoxy)aniline is unique due to the presence of both benzyloxy and methoxyethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
4-(2-methoxyethoxy)-3-phenylmethoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-18-9-10-19-15-8-7-14(17)11-16(15)20-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIXSCPFZVJRDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)N)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.